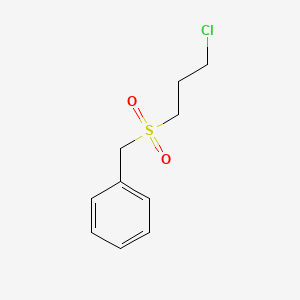

3-Benzylsulfonylpropyl chloride

Description

3-Benzylsulfonylpropyl chloride is an organosulfur compound characterized by a benzylsulfonyl group (–SO₂–C₆H₅CH₂–) attached to a propyl chain terminating in a reactive chloride group. This structure confers dual functionality: the sulfonyl group enables participation in sulfonylation or nucleophilic substitution reactions, while the chloride serves as an electrophilic site for alkylation.

Key Properties (Calculated):

- Molecular Formula: C₁₀H₁₃ClO₂S

- Molecular Weight: ~220.52 g/mol

- Reactive Sites: Benzylsulfonyl group (electron-withdrawing), terminal chloride.

Properties

CAS No. |

90875-94-8 |

|---|---|

Molecular Formula |

C10H13ClO2S |

Molecular Weight |

232.73 g/mol |

IUPAC Name |

3-chloropropylsulfonylmethylbenzene |

InChI |

InChI=1S/C10H13ClO2S/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

InChI Key |

JTUKZELJXQSUNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Phenylpropyl Chloride (CAS 104-52-9)

Molecular Formula: C₉H₁₁Cl

Molecular Weight: 154.64 g/mol

Key Differences:

- Lacks the sulfonyl group, reducing electrophilicity at the propyl chain.

- The phenyl group is electron-withdrawing but less polar than the benzylsulfonyl moiety, leading to lower solubility in polar solvents.

- Applications: Primarily used as an alkylating agent in organic synthesis, whereas 3-benzylsulfonylpropyl chloride may participate in sulfonylation or dual-functional reactions .

4-Chloro-2,5-dimethylbenzenesulfonyl Chloride (CAS 88-49-3)

Molecular Formula: C₈H₈Cl₂O₂S

Molecular Weight: 239.12 g/mol

Key Differences:

- Sulfonyl chloride is directly attached to an aromatic ring (vs. aliphatic propyl chain in the target compound).

- Contains methyl substituents, increasing steric hindrance and altering reactivity.

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl Chloride (CAS 930395-72-5)

Molecular Formula: C₉H₁₀ClNO₄S₂ Molecular Weight: 295.8 g/mol Key Differences:

- Features two sulfonyl groups (one as a sulfamoyl derivative) and a cyclopropylamine substituent.

- Higher molecular weight and complexity reduce flexibility compared to the target compound.

- Applications: Likely used in specialized pharmaceutical syntheses due to the cyclopropyl group, whereas this compound’s simpler structure may favor broader industrial use .

1-Chloro-2,4-dinitrobenzene (CAS 97-00-7)

Molecular Formula: C₆H₃ClN₂O₄

Molecular Weight: 202.55 g/mol

Key Differences:

- Extreme electrophilicity due to nitro groups, making it unsuitable for sulfonylation but effective in aromatic substitution reactions.

- Applications: Primarily in dye synthesis or as a crosslinking agent, contrasting with the target compound’s aliphatic reactivity .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₃ClO₂S | ~220.52 | Benzylsulfonyl, chloride | Alkylation, sulfonylation | Surfactants, pharmaceuticals |

| 3-Phenylpropyl chloride | C₉H₁₁Cl | 154.64 | Phenyl, chloride | Alkylation | Organic synthesis intermediates |

| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | C₈H₈Cl₂O₂S | 239.12 | Aromatic sulfonyl chloride | Sulfonate ester/amide formation | Polymer chemistry, agrochemicals |

| 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride | C₉H₁₀ClNO₄S₂ | 295.8 | Sulfamoyl, sulfonyl chloride | Nucleophilic substitution | Pharmaceutical intermediates |

| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | Nitro, chloride | Aromatic electrophilic substitution | Dyes, crosslinking agents |

Research Findings and Implications

- Reactivity: The benzylsulfonyl group in this compound enhances electrophilicity at the terminal chloride compared to 3-phenylpropyl chloride, enabling faster nucleophilic substitutions .

- Solubility: The aliphatic propyl chain improves solubility in non-polar solvents relative to aromatic sulfonyl chlorides like 4-chloro-2,5-dimethylbenzenesulfonyl chloride .

- Synthetic Versatility: Unlike 1-chloro-2,4-dinitrobenzene, the target compound’s dual functionality allows sequential alkylation-sulfonylation steps in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.